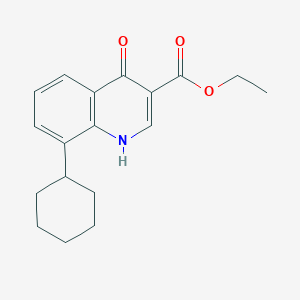
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone is a synthetic organic compound that features a bromomethyl group, a hydroxymethyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Bromomethyl and Hydroxymethyl Groups: The bromomethyl and hydroxymethyl groups can be introduced via halogenation and hydroxylation reactions, respectively.
Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used in organic synthesis, its reactivity would be determined by the functional groups present in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Chloromethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-3-(hydroxymethyl)pyrrolidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone lies in its specific combination of functional groups and ring structure, which can impart unique reactivity and properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H18BrNO4 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-3-(hydroxymethyl)azetidin-1-yl]-2-(2-methoxyethoxy)ethanone |
InChI |
InChI=1S/C10H18BrNO4/c1-15-2-3-16-4-9(14)12-6-10(5-11,7-12)8-13/h13H,2-8H2,1H3 |
InChI-Schlüssel |
KXBGIDBCEQZCIK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(=O)N1CC(C1)(CO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
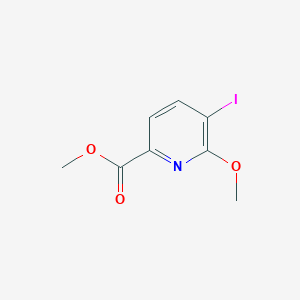

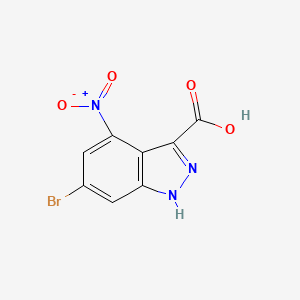
![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
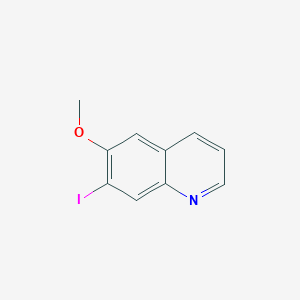

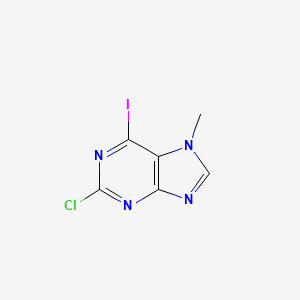
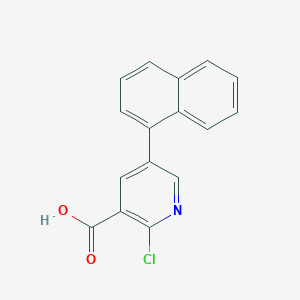
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)

![5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11838077.png)

